molecular formula C6H10N2 B13356903 4,5-Dimethyl-1H-pyrrol-3-amine

4,5-Dimethyl-1H-pyrrol-3-amine

Cat. No.: B13356903
M. Wt: 110.16 g/mol
InChI Key: UMCDLMJWBUGQPI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrrol-3-amine (CAS 2091729-58-5) is a high-purity chemical compound offered as a key analytical standard for research and development . This compound features a pyrrole ring, a five-membered aromatic heterocycle that is a fundamental structural component in a vast array of biologically active molecules and natural products . The pyrrole scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. Pyrrole-containing structures are subunits of critical natural pigments like heme and chlorophyll, and are found in various alkaloids and antibiotics . As a substituted pyrrole derivative, this amine is a valuable building block for the synthesis of more complex molecules and is useful as an standard for analytical methods, including HPLC. Researchers can employ this compound in the development of novel pharmacologically active agents. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) for proper handling and hazard information prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

4,5-dimethyl-1H-pyrrol-3-amine

InChI

InChI=1S/C6H10N2/c1-4-5(2)8-3-6(4)7/h3,8H,7H2,1-2H3

InChI Key

UMCDLMJWBUGQPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1N)C

Origin of Product

United States

Synthetic Methodologies for 4,5 Dimethyl 1h Pyrrol 3 Amine and Analogous Dimethyl Pyrrole Amines

Foundational and Conventional Synthesis Approaches

Traditional methods for pyrrole (B145914) synthesis, while foundational, often come with limitations such as harsh reaction conditions and restricted substrate scope. organic-chemistry.orgorganic-chemistry.org

Paal-Knorr Condensation and Its Adaptations for Pyrrole Amine Scaffolds

The Paal-Knorr synthesis is a cornerstone method for constructing pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by acid. wikipedia.org The mechanism involves the amine attacking the protonated carbonyl groups sequentially to form a dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the pyrrole. wikipedia.orguctm.edu The ring-formation step is considered rate-determining. alfa-chemistry.com

A key challenge can be the preparation of the 1,4-dicarbonyl precursors. alfa-chemistry.com To address some of the classic limitations, modifications have been developed. For instance, the use of magnesium nitride has been reported as a convenient source of ammonia. uctm.edu Research has also demonstrated the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines in the presence of iron(III) chloride in water, offering milder reaction conditions. organic-chemistry.org In a specific application, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine has been synthesized by reacting 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556), showcasing the Paal-Knorr reaction's utility in creating complex heterocyclic systems. mdpi.comresearchgate.net

Table 1: Variations of the Paal-Knorr Pyrrole Synthesis
Catalyst/ReagentConditionsKey Advantages/Features
Protic or Lewis AcidsTypically harsh conditionsFoundational method
Iron(III) chlorideWaterMild reaction conditions
Magnesium nitride-Convenient in-situ ammonia source uctm.edu
Bismuth nitrateDichloromethane, room temperatureModified for improved yields ekb.eg

Knorr Pyrrole Synthesis and Modifications for Aminopyrroles

The Knorr pyrrole synthesis is another classical and widely utilized method for preparing substituted pyrroles. wikipedia.org It involves the reaction between an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group. wikipedia.org A significant challenge is that α-aminoketones readily self-condense, necessitating their in-situ preparation, often from the corresponding oxime. wikipedia.org The original synthesis utilized two equivalents of ethyl acetoacetate, with one being converted to an oxime and then reduced with zinc dust in acetic acid to form the α-aminoketone. wikipedia.org

This method is crucial for creating polysubstituted pyrroles, which are valuable precursors in medicinal chemistry. uib.noub.edu While highly effective for certain substitution patterns, adapting the Knorr synthesis for specific isomers, like 2-aminopyrroles, can be challenging. uib.no

Table 2: Key Aspects of the Knorr Pyrrole Synthesis
Reactant 1Reactant 2Catalyst/ReagentsKey Feature
α-Amino-ketoneβ-Ketoester or compound with α-electron-withdrawing groupZinc, Acetic AcidIn-situ generation of the α-amino-ketone is required wikipedia.org

Hantzsch Pyrrole Synthesis and Related Multicomponent Cyclocondensations

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This multicomponent reaction is a practical one-pot method for synthesizing biologically active pyrrole derivatives. researchgate.net The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.orgmcours.net This enamine then attacks the α-haloketone, leading to a cyclized intermediate that eliminates water to form the final pyrrole product. wikipedia.org

This method has been shown to be effective for producing ester-substituted pyrroles and can be adapted for other substitutions as well. ub.edu Modern variations have explored non-conventional conditions, such as solvent-free synthesis using high-speed vibration milling, to enhance the reaction's efficiency and green chemistry profile. researchgate.net Multicomponent reactions, in general, are advantageous for their ability to construct complex molecules from simple precursors in a single step, reducing waste and improving efficiency. wiley.com

Modern and Catalytic Synthetic Strategies

Modern synthetic methods often employ catalysts to achieve higher efficiency, selectivity, and milder reaction conditions compared to traditional approaches.

Transition Metal-Catalyzed Routes (e.g., Palladium-Catalyzed, Gold-Catalyzed) for Pyrrole Ring Formation

Transition metal catalysis has emerged as a powerful tool for pyrrole synthesis, offering high atom economy and functional group tolerance. organic-chemistry.orgarkat-usa.org

Gold-Catalyzed Synthesis: Gold catalysts, in particular, have been used in various cascade reactions to produce polysubstituted pyrroles under mild conditions. organic-chemistry.orgorganic-chemistry.org One approach involves a gold(I)-catalyzed hydroamination/cyclization cascade of α-amino ketones and alkynes. organic-chemistry.org Another innovative method is an autotandem catalysis process where a single gold catalyst activates terminal alkynes, leading to a cascade involving cyclization and aromatization to form pyrroles. organic-chemistry.orgnih.gov Gold catalysis can also be employed to generate key intermediates, like azafulvenium from enyne sulfonamides, providing rapid access to fully substituted pyrroles. rsc.org

Palladium-Catalyzed Synthesis: Palladium catalysts are also effective for synthesizing substituted pyrroles. An efficient Pd(II)-catalyzed three-component cascade reaction of amines, alkyne esters, and alkenes has been developed to produce 2,3,4-trisubstituted pyrroles. organic-chemistry.org This method demonstrates broad functional group tolerance and good to excellent yields. organic-chemistry.org

Other transition metals like rhodium and zinc have also been utilized. For example, dienyl azides can be converted to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalytic amounts of zinc iodide or a rhodium complex. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Pyrrole Synthesis
Metal CatalystReaction TypeStarting MaterialsKey Advantages
Gold(I)Hydroamination/Cyclization Cascadeα-amino ketones, alkynesHigh regioselectivity, wide functional group tolerance organic-chemistry.org
Gold(I)Autotandem Catalysis CascadeTerminal alkynes, acetalsMild conditions, modular synthesis organic-chemistry.orgnih.gov
Palladium(II)Three-Component CascadeAmines, alkyne esters, alkenesGood to excellent yields, broad scope organic-chemistry.org
Zinc Iodide / Rhodium ComplexConversion of Dienyl AzidesDienyl azidesRoom temperature reaction, mild pathway organic-chemistry.org

Organocatalytic and Amine-Catalyzed Regioselective Syntheses of Pyrrole Amines

Organocatalysis, which uses small organic molecules as catalysts, has become a significant area of research for pyrrole synthesis, offering an alternative to metal-based catalysts. rsc.orgresearchgate.net These methods are often seen as more environmentally friendly. rsc.org

A regioselective synthesis of pyrroles has been developed through the cycloaddition of 1,3-oxazolium-5-olates (münchnones) and enamines. acs.orgwhiterose.ac.ukacs.org An amine-catalyzed version of this reaction allows for the direct use of aldehydes as substrates, generating pyrroles with excellent regioselectivity. acs.orgwhiterose.ac.uk The regiochemistry of the product is controlled by the substitution pattern of the enamine. acs.orgwhiterose.ac.ukacs.org

L-Proline and its derivatives are common organocatalysts. For example, L-proline can catalyze the synthesis of N-aryl pyrrole-3-carbaldehydes through a sequential multicomponent reaction. rsc.org Cinchona alkaloid-derived primary amines have been employed as organocatalysts for the enantioselective Michael addition of pyrroles to α,β-unsaturated ketones, yielding highly enantioenriched C-alkylated pyrroles. thieme-connect.com

Cycloaddition Reactions (e.g., [3+2] Cycloadditions) for Pyrrole Amine Derivatives

Cycloaddition reactions represent a powerful, atom-economical approach to constructing heterocyclic rings. For pyrrole amine derivatives, [3+2] cycloaddition strategies are particularly prominent, allowing for the rapid assembly of the five-membered ring from acyclic precursors.

One innovative approach involves a visible-light-mediated photocatalytic [3+2] annulation. rsc.org This method utilizes N-aryl glycinates as a three-atom component and 2-benzylidenemalononitrile derivatives as the two-atom partner. The reaction proceeds under mild, redox-neutral conditions and notably uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a green oxidant. rsc.org This process forges new C(sp²)–C(sp²) and C(sp²)–N bonds without requiring pre-functionalized starting materials or external oxidants, demonstrating high functional group tolerance. rsc.org

Another significant [3+2] cycloaddition strategy employs tosylmethyl isocyanides (TosMICs) as versatile building blocks. mdpi.com TosMIC and its derivatives can react with a wide range of electron-deficient compounds, such as activated alkenes, to construct highly substituted pyrrole rings. For instance, the reaction of TosMIC with 2-aminoaryl acrylates under basic conditions can effectively synthesize pyrrolo[3,4-c]quinolinone and related fused pyrrole systems. mdpi.com These reactions often proceed through a domino sequence, such as [3+2] cycloaddition followed by intramolecular cyclization, to build complex polycyclic structures containing the pyrrole amine motif. mdpi.com Transition metals, such as silver, can also catalyze tandem reactions involving TosMIC, for example, with 2-methyleneindene-1,3-diones, to produce benzo[f]indole-4,9-diones through a domino [3+2]-cycloaddition/imidoyl anion cyclization/ring-opening/aromatization sequence. mdpi.com

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrole Synthesis
Reaction TypeKey ReagentsCatalyst/ConditionsProduct TypeReference
Photocatalytic AnnulationN-aryl glycinates, 2-benzylidenemalononitrilesVisible light, photocatalyst, DMSO (oxidant)Polysubstituted pyrroles rsc.org
TosMIC CycloadditionTosylmethyl isocyanide (TosMIC), 2-aminoaryl acrylatesBase-catalyzedPyrrolo[3,4-c]quinolinones mdpi.com
Tandem CycloadditionTosMIC derivatives, 2-methyleneindene-1,3-dionesSilver catalystBenzo[f]indole-4,9-diones mdpi.com
[3+2] CyclizationIsocyanides, 4-(arylidene)-2-substituted oxazol-5(4H)-onesBase-catalyzed, room temperatureTri- and tetrasubstituted pyrroles mdpi.com

Multicomponent Reaction Protocols for Complex Pyrrole Amines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and ability to generate molecular complexity. Several MCRs have been developed for the synthesis of complex pyrrole amines. nih.gov

A notable example is a zinc(II) chloride-catalyzed three-component process involving propargylic acetates, enoxysilanes, and primary amines. rsc.org This one-pot reaction proceeds via a regioselective propargylation/amination/cycloisomerization cascade, where zinc(II) chloride acts as a multifunctional catalyst for three distinct mechanistic steps. The protocol is effective for both aromatic and aliphatic propargylic acetates and amines, leading to highly substituted pyrroles in high yields. rsc.org

Another versatile MCR for preparing highly substituted pyrrole derivatives involves the one-pot reaction of aldehydes, primary amines, and oxalacetate (B90230) analogues. nih.gov This approach provides access to biologically relevant pyrrole structures. Furthermore, an eco-friendly, catalyst-free MCR has been reported for synthesizing polysubstituted pyrroles from primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water, highlighting a green chemistry approach to complex pyrrole synthesis. orientjchem.org Other MCRs may avoid potentially hazardous oxidants by reacting components like a thioamide, an aldehyde, and ammonium (B1175870) acetate (B1210297) under mild conditions to yield fully substituted fused pyrroles. acs.org

Table 2: Overview of Multicomponent Reactions for Pyrrole Amine Synthesis
ComponentsCatalyst/SolventKey FeaturesReference
Propargylic acetates, enoxysilanes, primary aminesZinc(II) chlorideOne-pot regioselective propargylation/amination/cycloisomerization rsc.org
Aldehydes, primary amines, oxalacetate analoguesVariousAccess to biologically relevant pyrrole structures nih.gov
Primary amines, alkyl propiolates, diethyl oxalateCatalyst-free / WaterGreen, catalyst-free synthesis of polysubstituted pyrroles orientjchem.org
Thioamide, aldehyde, ammonium acetateMild conditionsOxidant-free route to fused pyrroles acs.org
Primary amine/diamine, furfural, 1,3-diketoneYb(OTf)₃ / NitromethaneForms 1,3-diketone-linked N-substituted pyrroles and fused systems acs.org

Oxidative Cyclization and Cascade Reactions in Pyrrole Amine Construction

Oxidative cyclization and related cascade reactions provide another effective avenue for constructing the pyrrole ring, often starting from readily available linear precursors. These reactions typically involve the formation of new C-N and C-C bonds in a single pot, frequently mediated by a metal catalyst and an oxidant.

A novel copper-catalyzed tandem oxidative cyclization/1,2-amino migration cascade has been developed for the synthesis of aminomethyl-substituted pyrroles from enamino esters. acs.org This reaction utilizes oxygen as the terminal oxidant and proceeds under mild conditions. In this process, one C-N bond is cleaved while two new C-N bonds and one C(sp²)–C(sp²) bond are formed. acs.org

In a different approach, a co-oxidized cyclization using a Cu(OAc)₂/Mn(OAc)₃ system enables the synthesis of tetrasubstituted pyrroles from amino acid esters. acs.orgnih.gov This reaction proceeds through a sequence of multiple dehydrogenations, deamination, and finally, oxidative cyclization, demonstrating tolerance for various functional groups. acs.orgnih.gov Silver-mediated tandem reactions have also been reported, where a secondary amine-tethered alkyne undergoes an amination/oxidation sequence to yield functionalized pyrroles in good yields. nih.gov

Table 3: Selected Oxidative Cyclization Methods for Pyrrole Synthesis
Starting MaterialsCatalyst/Oxidant SystemReaction TypeProduct TypeReference
Enamino estersCopper catalyst / O₂Tandem oxidative cyclization/1,2-amino migrationAminomethyl-substituted pyrroles acs.org
Amino acid estersCu(OAc)₂ / Mn(OAc)₃Multiple dehydrogenations, deamination, oxidative cyclizationTetrasubstituted pyrroles acs.orgnih.gov
Secondary amine-tethered alkyneSilver mediateTandem amination/oxidationFunctionalized pyrroles nih.gov
Maleimides, amines, alkyne estersCuCl / (oxidant)Oxidative cyclizationFully-substituted pyrroles gaylordchemical.com

Green Chemistry Principles in 4,5-Dimethyl-1H-pyrrol-3-amine Synthesis

The application of green chemistry principles to the synthesis of pyrrole derivatives aims to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. acs.org Methodologies such as solvent-free reactions, the use of aqueous media, and eco-friendly catalysts are central to this effort. scirp.orgnih.govbeilstein-journals.org

Solvent-Free and Microwave-Aided Methodologies

Solvent-free, or solid-state, reactions represent a significant green chemistry advancement, minimizing the use of volatile organic compounds. When combined with microwave irradiation, reaction times can be dramatically reduced, and yields often improved.

An expeditious synthesis of N-substituted pyrroles has been achieved by reacting 2,5-dimethoxytetrahydrofuran with various amines under solvent-free conditions using a catalytic amount of molecular iodine and microwave irradiation. nih.govbeilstein-journals.org This method works well for both aliphatic and aromatic amines, producing pyrroles in high yields within a short time. nih.gov In another approach, the coupling of chloroenones and chiral amines on the surface of silica (B1680970) gel, assisted by microwaves, yields 1,2-disubstituted homochiral pyrroles efficiently without racemization. organic-chemistry.org The use of N-bromosuccinimide (NBS) as a catalyst in the microwave-assisted reaction of 2,5-hexanedione and primary amines has also been shown to drastically reduce reaction times in the absence of a solvent. pensoft.net

Aqueous Medium Reactions and Eco-Friendly Catalysis

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Significant progress has been made in adapting pyrrole syntheses to aqueous conditions. The Paal-Knorr reaction, a classic method for pyrrole synthesis from a 1,4-dicarbonyl compound and a primary amine, can be effectively performed in water. orientjchem.orgtandfonline.com

A three-component reaction of phenacyl bromides, pentane-2,4-dione, and various amines can be conveniently carried out in water using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst. scirp.orgresearchgate.netresearchgate.net This method is general for alkyl, aryl, and benzylic amines and avoids toxic metal catalysts. scirp.org Similarly, iron(III) chloride, an inexpensive and environmentally benign Lewis acid, has been used to catalyze the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with amines in water, providing N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org

Table 4: Green Synthetic Approaches to Pyrrole Derivatives
MethodologyKey Reagents/CatalystConditionsAdvantagesReference
Microwave-Aided Clauson-Kaas2,5-dimethoxytetrahydrofuran, various amines, I₂Solvent-free, microwaveRapid, high yields (75-98%) nih.govbeilstein-journals.org
Microwave-Aided CouplingChloroenones, amines, on silica gelSolvent-free, microwaveReduced reaction time, clean reaction organic-chemistry.org
Aqueous Multicomponent ReactionPhenacyl bromides, pentane-2,4-dione, amines, DABCOWater, 60 °CEco-friendly, avoids toxic metals scirp.orgresearchgate.net
Aqueous Paal-Knorr2,5-dimethoxytetrahydrofuran, amines, FeCl₃Water, mild conditionsEconomical, good to excellent yields organic-chemistry.org
Ultrasound-Aided Paal-KnorrDimerized 1,3-dicarbonyl compounds, aminesWater, ultrasoundCatalyst-free cyclization step tandfonline.com

Synthesis of Advanced Precursors and Functionalized Intermediates for this compound

Direct synthetic routes to this compound are not extensively documented, thus the synthesis of advanced precursors and functionalized intermediates is a critical area of research. These intermediates are designed to possess the core pyrrole structure with functional groups that can be readily converted to the target amine and methyl substituents.

One key precursor is ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate. nih.gov Although a literature search revealed no direct synthesis for this specific compound, methods for its desmethyl analogue are known. A plausible synthesis for the methylated version involves the base-catalyzed cyclization of ethyl 2-cyano-3-methyl-4-nitrobut-2-enoate or a similar substrate. This intermediate, possessing an amino group at the 3-position and a methyl group at the 5-position, is a valuable starting point. The carboxylate at the 2-position could potentially be removed or modified in subsequent steps. nih.gov

Another strategy involves the intramolecular cyclocondensation of 2-amino acid-derived enamines. mdpi.com For example, enamines derived from amino esters like ʟ-alanine can be cyclized under basic conditions with microwave irradiation to yield 1-(4-hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one. This provides a tetrasubstituted pyrrole with methyl groups at positions 2 and 5. The hydroxyl and acetyl groups would then require further chemical manipulation to arrive at the desired this compound structure. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 4,5 Dimethyl 1h Pyrrol 3 Amine

Reactivity of the Pyrrole (B145914) Nucleus in 4,5-Dimethyl-1H-pyrrol-3-amine

The reactivity of the pyrrole core in this compound is characterized by a balance between its electron-rich nature, which favors electrophilic substitution, and the potential for cycloaddition reactions.

Electrophilic and Nucleophilic Substitution Pathways

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the activating amino group at the C3 position and the methyl groups at C4 and C5 further enhances this reactivity. Electrophilic substitution is expected to occur preferentially at the C2 position, which is the most nucleophilic site in the pyrrole ring.

While direct studies on the nucleophilic substitution of this compound are limited, such reactions on the pyrrole ring are generally challenging due to its electron-rich character. They typically require the presence of strong electron-withdrawing groups on the ring to proceed.

Cycloaddition Reactions of the Pyrrole Ring System

The pyrrole ring of this compound can participate in cycloaddition reactions, a valuable tool for constructing more complex polycyclic systems. For instance, it can undergo [4+2] cycloadditions (Diels-Alder reactions) where it can act as the diene component. The specific conditions and outcomes of these reactions are highly dependent on the nature of the dienophile and the reaction conditions.

Transformations of the Amine Functional Group

The exocyclic amine group at the C3 position is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Derivatization Reactions (e.g., Acylation, Alkylation, Condensations)

The primary amine functionality of this compound readily undergoes standard amine derivatization reactions.

Acylation: The amine group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce various functional groups or to protect the amine during subsequent transformations.

Alkylation: Alkylation of the amine can be achieved with alkyl halides. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reactants and the reaction conditions.

Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to secondary amines.

A notable application of this reactivity is in the synthesis of novel pyrrolo[3,2-d]pyrimidine derivatives. For example, condensation of this compound with various reagents can lead to the formation of these bicyclic systems, which are of interest for their potential biological activities.

ReagentProduct Type
Acyl Chlorides/AnhydridesAmides
Alkyl HalidesAlkylated Amines
Aldehydes/KetonesImines (Schiff Bases)

Reactions Leading to Novel Heterocyclic Annulations

The strategic positioning of the amine group on the pyrrole ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. By reacting with bifunctional electrophiles, the amine group can act as a nucleophile to initiate a cyclization cascade, leading to the formation of new rings fused to the pyrrole core.

For instance, reaction with β-ketoesters or their equivalents can lead to the construction of pyrrolo[3,2-b]pyridines. Similarly, reactions with other appropriate building blocks can afford a variety of other fused systems, demonstrating the utility of this compound in diversity-oriented synthesis.

Ring-Opening and Rearrangement Pathways

While the pyrrole ring is generally stable, under certain harsh conditions, such as strong acids or oxidizing agents, it can undergo ring-opening reactions. The specific products of such reactions would depend on the reagents and conditions employed.

Rearrangement reactions involving the this compound scaffold are less commonly reported but could potentially be induced under thermal or photochemical conditions, or through acid or base catalysis, leading to the formation of isomeric structures.

Tautomeric Equilibria and Aromaticity Perturbations in this compound

The chemical behavior of this compound is intrinsically linked to the electronic properties of the pyrrole ring, which are influenced by tautomeric equilibria and perturbations to its aromatic system. As a substituted 3-aminopyrrole, the molecule can exist in different isomeric forms through the migration of a proton, a phenomenon known as tautomerism. chemistwizards.com

The primary tautomerism at play is the amine-imine equilibrium. This compound (the amino form) can exist in equilibrium with its tautomer, 4,5-Dimethyl-1H-pyrrol-3(2H)-imine (the imino form). The position of this equilibrium is influenced by factors such as the solvent. researchgate.net

Furthermore, protonation of the molecule can lead to two distinct cationic tautomers, an example of desmotropy. researchgate.net Protonation at the exocyclic amino group results in the 4,5-Dimethyl-1H-pyrrol-3-aminium cation. Alternatively, protonation at the C-2 position of the pyrrole ring yields the 4,5-Dimethyl-1H-pyrrol-3(2H)-iminium cation. researchgate.net This latter species is a resonance-stabilized carbocation, also known as a σ-complex. researchgate.net In solution, the aminium tautomer is generally favored in hydrogen-bonding solvents, while the iminium σ-complex can be more stable in less polar environments like dichloromethane. researchgate.net

Tautomeric Form Structure Name Key Features
Neutral Tautomers This compound Aromatic amino form.
4,5-Dimethyl-1H-pyrrol-3(2H)-imine Non-aromatic imino form.
Cationic Tautomers 4,5-Dimethyl-1H-pyrrol-3-aminium Protonation at the exocyclic nitrogen; aromatic ring is maintained.
(Conjugate Acids) 4,5-Dimethyl-1H-pyrrol-3(2H)-iminium Protonation at the C-2 ring carbon; aromaticity is disrupted, forming a σ-complex. researchgate.net

The aromaticity of the pyrrole ring is a defining characteristic. It arises from a planar, cyclic, conjugated system containing 6 π-electrons, which satisfies Hückel's rule. vaia.com Each of the four carbon atoms contributes one π-electron, and the nitrogen atom contributes its lone pair, which occupies a p-orbital. libretexts.org This delocalization of the nitrogen's lone pair into the aromatic system makes pyrrole a very weak base (the pKa of its conjugate acid is approximately -3.8), as protonation at the nitrogen would disrupt the aromatic sextet. wikipedia.orgmasterorganicchemistry.com

In this compound, the substituents perturb this aromatic system. The methyl groups at the C4 and C5 positions are electron-donating, increasing the electron density within the pyrrole ring compared to the unsubstituted parent compound. The exocyclic amino group at the C3 position also donates electron density into the ring through resonance. This increased electron density makes the ring more susceptible to electrophilic attack than unsubstituted pyrrole. However, the basicity is still significantly lower than that of typical alkyl amines because the nitrogen lone pair is integral to the ring's aromaticity. scispace.com Protonation at a ring carbon, which forms the non-aromatic σ-complex, is a relatively stable outcome for aminopyrroles compared to other aromatic systems, precisely because the combined electronic effects help stabilize the resulting cation. researchgate.net

Mechanistic Studies of Key Reactions Involving this compound

Mechanistic investigations of substituted pyrroles often focus on their synthesis, as these pathways reveal fundamental reactivity patterns. A key reaction for preparing compounds like this compound is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). ub.eduorganic-chemistry.org Other mechanistic studies have explored the reactions of the 3-aminopyrrole scaffold with various electrophiles, revealing multiple possible pathways, including inverse-electron demand Diels-Alder (IEDDA) reactions and nucleophilic aromatic substitution (SNA_r). acs.orgresearchgate.net

Identification and Characterization of Reaction Intermediates

The mechanism of the Paal-Knorr synthesis has been a subject of detailed study, with several key intermediates identified or proposed. organic-chemistry.orgnih.gov The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.

Hemiaminal Intermediate : This initial attack forms a hemiaminal (or carbinolamine) intermediate. Studies suggest that this hemiaminal, rather than an enamine, is the key intermediate that undergoes the subsequent cyclization step. nih.gov

Imine Intermediate : In some cases, particularly in organic solvents, the hemiaminal can dehydrate to form an imine, which then cyclizes. nih.gov

Enamine Intermediate : An alternative pathway involves the formation of an enamine from the initial amine-carbonyl adduct, followed by cyclization and dehydration. However, kinetic studies have indicated that mechanisms involving enamine formation before the rate-determining cyclization step may not be operative in all cases. organic-chemistry.org

In reactions where pre-formed 3-aminopyrrole is used as a reactant, other types of intermediates have been characterized:

Zwitterionic Intermediates : In the reaction of 3-aminopyrrole with electron-deficient 1,3,5-triazines, the proposed stepwise IEDDA mechanism proceeds through the formation of a zwitterionic intermediate. acs.org

Amino Alcohol Intermediates : The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones forms a CF3 amino alcohol intermediate. The relative stability and dehydration rate of this intermediate influence the final product regiochemistry. nih.gov

Reaction Type Key Intermediate(s) Role in Mechanism Source(s)
Paal-Knorr Synthesis Hemiaminal Product of initial amine attack on carbonyl; undergoes cyclization. nih.gov
Paal-Knorr Synthesis Imine / Enamine Formed by dehydration of the initial adduct; cyclizes to form the pyrrole ring. organic-chemistry.orgnih.gov
IEDDA Reaction Zwitterion Formed in the first step of a cascade reaction between 3-aminopyrrole and an azadiene. acs.org
Condensation Amino alcohol Formed from the reaction of 3-aminopyrrole with a β-diketone; subsequent dehydration is crucial. nih.gov

Elucidation of Rate-Determining Steps and Catalytic Cycles

In the Paal-Knorr synthesis, kinetic evidence suggests that the cyclization of the initial adduct (such as the hemiaminal) is the rate-determining step. organic-chemistry.org The fact that the stereochemistry of the starting dicarbonyl is often preserved during the reaction argues against a mechanism where a rapidly-formed enamine intermediate precedes the slow cyclization step. organic-chemistry.org For other reactions, such as nucleophilic substitution on an aromatic ring, the formation of the initial σ-adduct can be the RDS. wikipedia.org In addition-elimination reactions, either the initial nucleophilic addition or the final elimination of the leaving group can be rate-limiting, depending on the reactants and conditions. saskoer.ca

Many reactions involving aminopyrroles are subject to catalysis, which provides an alternative, lower-energy reaction pathway.

Brønsted Acid Catalysis : The Paal-Knorr synthesis is frequently accelerated by the addition of a weak acid. organic-chemistry.org The catalytic cycle involves the protonation of a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the initial attack by the weakly nucleophilic amine. Reactions of 3-aminopyrrole with other electrophiles, such as certain chloropyrimidines and 1,3,5-triazines, are also subject to acid catalysis, which becomes a significant factor when the reactivity of either reactant is reduced. researchgate.net

Base Catalysis/Buffering : In the reaction of 3-aminopyrrole with β-diketones, the basicity of the reaction medium, controlled by amine buffers, can change the dominant reaction mechanism and product distribution. nih.gov With stronger bases, the diketone may exist primarily as its enolate, altering the reaction pathway. nih.gov

Lewis Acid Catalysis : Lewis acids can also play a key catalytic role. For example, in the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, the presence of Sn(II) from a reduction step acts as a Lewis acid catalyst, altering the regiochemical outcome of the cyclization. nih.gov The Lewis acid coordinates to a carbonyl group, activating it toward nucleophilic attack.

Table of Mentioned Compounds

Compound Name
This compound
4,5-Dimethyl-1H-pyrrol-3(2H)-imine
4,5-Dimethyl-1H-pyrrol-3-aminium
4,5-Dimethyl-1H-pyrrol-3(2H)-iminium
1H-pyrrol-3-amine
Pyrrole
1,3,5-triazine
Chloropyrimidine
Trifluoromethyl-β-diketone

Computational and Theoretical Investigations of 4,5 Dimethyl 1h Pyrrol 3 Amine

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods provide a powerful lens through which the molecular and electronic intricacies of 4,5-Dimethyl-1H-pyrrol-3-amine can be understood. These computational approaches allow for a detailed examination of the molecule's geometry and the distribution of its electrons, which are fundamental to its chemical behavior.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of any molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. For derivatives of pyrrole (B145914), theoretical calculations, often employing DFT methods, are used to find the lowest energy conformation. For instance, studies on similar pyrrole structures have utilized DFT calculations with the B3LYP functional and various basis sets to achieve optimized molecular geometries. mdpi.comtandfonline.com This process involves adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Conformational analysis further explores the different spatial arrangements of the atoms in a molecule and their relative energies. For a molecule like this compound, this would involve examining the rotation around the C-N bond of the amine group and the potential for different orientations of the methyl groups. The relative stability of different tautomers, such as the enamine form, can also be assessed through these computational methods. beilstein-journals.org Studies on related heterocyclic systems have shown that the stability of different tautomers can be influenced by intramolecular hydrogen bonding. beilstein-journals.org

Table 1: Representative Optimized Geometrical Parameters for a Pyrrole Derivative The following table is a hypothetical representation based on typical values found in computational studies of similar molecules, as specific data for this compound was not available in the search results.

ParameterBond/AngleCalculated Value
Bond LengthC2-C3~1.39 Å
C3-C4~1.42 Å
C4-C5~1.38 Å
N1-C2~1.37 Å
C3-N(amine)~1.40 Å
Bond AngleC2-C3-C4~108°
C3-C4-C5~107°
C4-C5-N1~109°

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. nih.gov

Computational studies on various pyrrole derivatives have consistently shown that the distribution of HOMO and LUMO is spread across the pyrrole ring and its substituents. mdpi.comtandfonline.com This delocalization of electrons is a characteristic feature of aromatic and conjugated systems. The energy gap between the HOMO and LUMO can be calculated to predict the molecule's chemical reactivity and the wavelengths of its electronic transitions. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies This table presents illustrative values for FMO analysis, as specific data for the target compound was not found.

OrbitalEnergy (eV)
HOMO-5.5
LUMO-1.2
HOMO-LUMO Gap4.3

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT has become an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the detailed exploration of reaction pathways, the identification of intermediate structures and transition states, and the prediction of reaction outcomes.

Potential Energy Surface Mapping and Transition State Analysis

By mapping the potential energy surface (PES), chemists can visualize the energy changes that occur as reactants are converted into products. beilstein-journals.org This involves calculating the energy of the system at various points along the reaction coordinate. A key aspect of this analysis is the location and characterization of transition states, which are the energy maxima along the reaction pathway. beilstein-journals.org

For reactions involving pyrrole derivatives, DFT calculations can elucidate the step-by-step mechanism. For example, in a multi-component synthesis of substituted pyrroles, DFT has been used to propose a plausible reaction mechanism involving nucleophilic addition, intramolecular cyclization, and tautomerization. mdpi.com The activation energies for each step can be calculated from the energy difference between the reactants and the transition states.

Prediction of Kinetic and Thermodynamic Selectivity

DFT calculations can also predict the selectivity of a reaction, determining which of several possible products is most likely to form. Kinetic selectivity is governed by the relative heights of the activation energy barriers leading to different products; the product formed via the lowest energy barrier is the kinetically favored one. beilstein-journals.org Thermodynamic selectivity, on the other hand, is determined by the relative stabilities of the final products; the most stable product is the thermodynamically favored one. beilstein-journals.org

In the context of reactions involving substituted pyrroles, DFT studies have been employed to demonstrate that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org This highlights the power of computational chemistry in understanding and predicting the outcomes of complex organic reactions.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure of a synthesized compound. tandfonline.comnih.gov

DFT calculations can provide theoretical predictions of various spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These calculated shifts can be correlated with experimental spectra to aid in signal assignment. acs.org

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. tandfonline.com This comparison helps in the assignment of vibrational modes to specific molecular motions.

The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) allows for the simulation of UV-Vis spectra. nih.gov The calculated absorption wavelengths can be compared with experimental data to understand the electronic structure and transitions within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data This table provides an example of the type of data that can be generated through theoretical spectroscopic predictions.

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm)Pyrrole NH: ~8.0, Amine NH₂: ~3.5, Methyl H: ~2.1-2.3
¹³C NMRChemical Shift (ppm)Pyrrole C: ~110-130, Methyl C: ~10-15
IRVibrational Frequency (cm⁻¹)N-H stretch (pyrrole): ~3400, N-H stretch (amine): ~3300, C=C stretch: ~1550
UV-Visλmax (nm)~250-300

Analysis of Intra- and Intermolecular Interactions

Computational analysis provides significant insights into the non-covalent interactions that govern the molecular recognition, crystal packing, and condensed-phase behavior of this compound. These interactions, primarily hydrogen bonding and charge transfer, are crucial in determining the compound's structure and properties.

Hydrogen Bonding:

The structure of this compound features potent hydrogen bond donors (the N-H of the pyrrole ring and the -NH2 of the amine group) and a hydrogen bond acceptor (the nitrogen atom of the amine group). This duality allows for a variety of intra- and intermolecular hydrogen bonding motifs.

Intramolecular Hydrogen Bonding: While less common in simple pyrroles, the potential for an intramolecular hydrogen bond exists between the pyrrole N-H and the 3-amine nitrogen. However, this would require a strained geometry. More significantly, in different conformations, weak C-H···N interactions might occur. Studies on related substituted pyrroles have demonstrated that intramolecular hydrogen bonds, such as N-H···O or N-H···N, significantly influence molecular conformation and spectroscopic properties. nih.govnih.govnih.gov For instance, the formation of a strong intramolecular hydrogen bond in some 2-substituted pyrroles leads to a notable deshielding of the NH proton in NMR spectra and a lengthening of the N-H bond. nih.gov

Intermolecular Hydrogen Bonding: The most significant interactions for this compound in a condensed phase are intermolecular hydrogen bonds. The molecules can form strong N-H···N hydrogen bonds, creating dimers or polymeric chains. researchgate.netmdpi.com In the crystal structure of related carbonyl-substituted pyrroles, molecules are often joined into dimeric units by strong hydrogen bonds between the pyrrole N-H group and a suitable acceptor. researchgate.net For this compound, one molecule's pyrrole N-H can donate a hydrogen bond to the amine nitrogen of a neighboring molecule. Simultaneously, the amine group's hydrogens can form bonds with other surrounding molecules. These interactions are critical in stabilizing the crystal lattice. Theoretical calculations on similar systems have shown that N-H···O bonds can have interaction energies around 8-11 kcal/mol. mdpi.com It is expected that N-H···N bonds in this compound would have comparable, if slightly weaker, interaction energies. Hirshfeld surface analysis on analogous compounds reveals that H···H, H···C, and heteroatom contacts are dominant, dictating the packing arrangement. mdpi.com

Charge Transfer:

Charge transfer (CT) interactions are another key aspect of the molecule's electronic behavior. These can occur both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Charge Transfer (ICT): The pyrrole ring is electron-rich, and the amine group at the 3-position acts as a strong electron-donating group. This setup facilitates intramolecular charge transfer, where electron density is delocalized from the amine and pyrrole ring. This ICT character is fundamental to the molecule's electronic properties and reactivity. In related donor-acceptor systems like aminobenzonitriles, photoinduced ICT is a well-studied phenomenon leading to dual fluorescence. acs.orgmdpi.com While this compound lacks a strong acceptor group, the inherent electronic push from the amine and methyl groups influences the electron distribution across the pyrrole ring.

The interplay of these non-covalent forces is summarized in the table below, based on trends observed in similar heterocyclic systems.

Interaction TypeDonor GroupAcceptor GroupEstimated Energy (kcal/mol)Significance
Intermolecular H-BondPyrrole N-HAmine Nitrogen5 - 9Crystal Packing, Dimer/Polymer Formation
Intermolecular H-BondAmine N-HAmine Nitrogen4 - 7Supramolecular Network Formation
Intramolecular CTAmine GroupPyrrole RingN/AModulates Electronic Properties & Reactivity
Intermolecular CTMoleculeNeighboring Molecule1 - 3Contributes to Crystal Stability

Application of Conceptual DFT Descriptors for Reactivity Profiling

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the chemical reactivity of molecules using various electronic structure descriptors. crimsonpublishers.comresearchgate.net These descriptors, derived from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer a quantitative measure of a molecule's stability and reaction propensity. frontiersin.orgresearchgate.net

For this compound, the presence of electron-donating methyl and amine groups significantly influences its reactivity. The amine group at the C3 position and the methyl groups at C4 and C5 increase the electron density of the pyrrole ring, making it a potent nucleophile.

Frontier Molecular Orbitals (HOMO-LUMO):

The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. A high E_HOMO indicates a good electron donor, and a low E_LUMO indicates a good electron acceptor. For this compound, E_HOMO is expected to be relatively high due to the electron-donating substituents. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net DFT studies on substituted pyrroles have shown that the distribution of the HOMO is often concentrated on the pyrrole ring, identifying it as the primary site for electrophilic attack. acs.org

Global Reactivity Descriptors:

From the FMO energies, several global reactivity descriptors can be calculated to profile the molecule's reactivity. semanticscholar.orgcimav.edu.mx

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. This descriptor measures the "escaping tendency" of electrons from a system.

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hardness quantifies the resistance to charge transfer. crimsonpublishers.com Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." this compound is expected to be a relatively soft molecule.

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It provides a scale for the electrophilic character of a molecule.

Softness (S): S = 1 / (2η). This is the reciprocal of hardness and directly relates to the molecule's reactivity.

The expected trends for these descriptors, based on studies of similar amine- and methyl-substituted pyrroles, are presented in the table below. nih.govacs.org Electron-donating groups generally decrease hardness and increase softness, enhancing reactivity towards electrophiles. acs.orgresearchgate.net

DFT DescriptorFormulaPredicted Trend for this compoundImplication
HOMO Energy (E_HOMO)-HighStrong Nucleophile / Electron Donor
LUMO Energy (E_LUMO)-HighPoor Electron Acceptor
Energy Gap (ΔE)E_LUMO - E_HOMOSmallHigh Reactivity, Low Kinetic Stability
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2LowHigh Reactivity, Susceptible to Charge Transfer
Chemical Softness (S)1 / (2η)HighHigh Reactivity
Electrophilicity Index (ω)μ² / (2η)Low to ModeratePrimarily acts as a nucleophile

Local Reactivity (Fukui Functions):

Applications and Advanced Materials Chemistry of 4,5 Dimethyl 1h Pyrrol 3 Amine

4,5-Dimethyl-1H-pyrrol-3-amine as a Versatile Building Block in Organic Synthesis

The presence of a nucleophilic amino group and an electron-rich aromatic ring system enables this compound and its close derivatives to participate in a wide array of chemical transformations. It is a key intermediate for creating more elaborate molecular structures. acs.org

The synthesis of polysubstituted pyrroles is a central theme in organic chemistry due to their prevalence in pharmaceuticals, natural products, and functional materials. ccspublishing.org.cnsemanticscholar.org Various synthetic strategies have been developed to build upon simple pyrrole (B145914) precursors, including multi-component reactions (MCRs) that allow for the construction of complex molecules in a single step.

Several methods highlight the creation of polysubstituted pyrroles from basic building blocks like amines, dicarbonyl compounds, and other reagents, underscoring the types of transformations that a substituted aminopyrrole could undergo. ccspublishing.org.cnsorbonne-universite.fr For instance, gold(I)-catalyzed three-component reactions of β-nitrostyrenes, 1,3-dicarbonyl compounds, and primary amines provide an efficient route to polysubstituted pyrroles under mild, room-temperature conditions. ccspublishing.org.cn Similarly, iron(III) chloride has been shown to be an effective catalyst for the one-pot, three-component reaction of amines, α-bromo ketones, and dialkyl acetylenedicarboxylates. academie-sciences.fr These methods are characterized by their operational simplicity and high yields. sorbonne-universite.fracademie-sciences.fr

The following table summarizes various catalytic systems and reaction types used in the synthesis of complex substituted pyrroles, illustrating the potential synthetic pathways for derivatives of this compound.

Catalyst/MethodReactantsProduct TypeKey Features
Gold(I) Chloride/AgOTf β-Nitrostyrenes, 1,3-Dicarbonyls, Primary AminesPolysubstituted PyrrolesMild room temperature conditions, environmentally safer solvent (ethanol). ccspublishing.org.cn
Iron(III) Chloride α-Bromo Ketones, Amines, Dialkyl Acetylenedicarboxylates1,2,3,5-Substituted PyrrolesHigh yields, effective for both aromatic and aliphatic amines. sorbonne-universite.fracademie-sciences.fr
DABCO Phenacyl Bromides, Pentane-2,4-dione, AminesC- and N-Substituted PyrrolesAqueous medium, eco-friendly, convenient for alkyl and aryl amines. scirp.org
Copper(I) Iodide Sulfonyl Azides, Terminal Alkynes, Nitro Compounds, TrichloroacetonitrileMulti-substituted Pyrroles with Sulfonyl ScaffoldsFour-component reaction, provides access to complex structures with potential pharmacological activity. tandfonline.com

These synthetic strategies demonstrate that the amine group on the this compound scaffold can readily participate in cyclization and condensation reactions to introduce a wide variety of substituents onto the pyrrole ring, leading to highly decorated and functionally diverse molecules. semanticscholar.org

The reactivity of the aminopyrrole core is not limited to substitution on the pyrrole ring itself; it is a powerful tool for constructing fused and linked heterocyclic and polycyclic systems. The amine functionality serves as a handle to build new rings onto the pyrrole framework.

One prominent example is the reaction of diamines with diketones, such as the Paal-Knorr reaction, to form pyrrole-containing heterocyclic systems. mdpi.com Research has shown the selective synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine from 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione (B30556). mdpi.com This reaction demonstrates how a diamine can be selectively mono-pyrrolated to create a new, complex heterocyclic structure. mdpi.com

Further examples of integrating the pyrrole moiety into larger systems include:

Indeno[1,2-b]pyrroles and Acenaphtho[1,2-b]pyrroles: These polycyclic fused compounds have been synthesized through a domino three-component reaction of amines (like benzylamine), 1,3-dicarbonyl compounds, and ninhydrin (B49086) or acenaphthenequinone. semanticscholar.org

3-Pyrrole-substituted 2-Azetidinones: A practical, microwave-assisted synthesis using molecular iodine as a catalyst has been developed to link pyrroles to the β-lactam ring of azetidinones, another important pharmacophore. mdpi.com

Pyrrolo[3,2-d]pyrimidines (9-deazapurines): 3-Aminopyrrole derivatives are key intermediates in the synthesis of these purine (B94841) analogs, which are of significant interest in medicinal chemistry. semanticscholar.org

Serinol Pyrroles: The reaction of serinol with diketones can produce 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, a building block for creating supramolecular structures. google.com

These examples showcase the role of the aminopyrrole unit as a foundational element for building a wide array of complex molecules with potential applications in medicinal chemistry and materials science.

Combinatorial chemistry aims to rapidly generate large collections, or libraries, of related compounds for high-throughput screening, particularly in drug discovery. tandfonline.commdpi.com The robust and versatile nature of pyrrole synthesis makes building blocks like this compound ideal for creating diverse molecular libraries.

Multi-component reactions (MCRs) are particularly well-suited for combinatorial synthesis because they can introduce several points of diversity in a single, efficient step. researchgate.net The synthesis of spiro[indoline-3,2'-pyrrole] derivatives through a three-component reaction of isatin, an arylamine, and a β-keto ester is a prime example of a catalyst-free MCR used to build a library of complex spiro-heterocycles. researchgate.net Similarly, a four-component, catalyst-free reaction in water has been used to generate a combinatorial library of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene derivatives. bldpharm.com

The utility of pyrrole derivatives in library synthesis is evident in various research efforts:

The development of synthetic routes to create extended heterocyclic libraries containing fragments like 1-(4-trifluoromethoxyphenyl)pyrrole. tandfonline.com

The use of enaminones, which share reactivity patterns with aminopyrroles, in the combinatorial synthesis of functionalized heterocycles. znaturforsch.com

The ability to systematically vary the substituents on the pyrrole ring and on the groups reacting with the amine functionality allows for the creation of large, focused libraries of compounds for screening against biological targets.

Integration into Diverse Heterocyclic and Polycyclic Systems

Contributions to Materials Science and Polymer Chemistry

Pyrrole and its derivatives are cornerstone materials in the field of materials science, primarily due to their role in the creation of conducting polymers and functional organic materials. scirp.orgresearchgate.net The electron-rich nature of the pyrrole ring facilitates the formation of π-conjugated systems, which are essential for electronic conductivity.

Pyrrole oligomers and polymers are well-known for their applications as conducting materials. scirp.org The specific substitution pattern on the pyrrole ring can be used to tune the electronic, optical, and physical properties of the resulting materials. Derivatives of this compound are valuable precursors for such materials. For example, serinol pyrrole, a diol derivative, can be incorporated into polymer matrices, modifying their properties. google.com

The amine group of this compound provides a reactive site for polymerization or for grafting the pyrrole unit onto other polymer backbones. Research into pyrrole-containing semiconducting materials has highlighted their potential in organic electronics. researchgate.net Though synthetic challenges and instability have sometimes limited their use, computational screening has helped identify stable and highly functional pyrrole-based materials for applications such as p-type semiconductors. researchgate.net

The following table outlines the types of functional materials derived from pyrrole building blocks.

Material TypePyrrole Derivative RolePotential Application
Conducting Polymers Monomer unit for polymerizationOrganic electronics, sensors, antistatic coatings. scirp.orgresearchgate.net
Supramolecular Structures Building block with specific interaction sitesHost-guest chemistry, molecular recognition. google.com
p-Type Semiconductors Electron-donating core of organic semiconductorsOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). researchgate.net
Modified Polymer Matrices Additive or co-monomer to tune propertiesAdvanced composites, functional materials. google.com

The electronic properties of pyrrole-based compounds make them attractive candidates for use in chemical sensors. The conductivity of polypyrrole films can be modulated by interaction with analytes, forming the basis of a sensing mechanism. Furthermore, specific pyrrole derivatives can be designed to act as selective chemosensors for ions and small molecules.

One study reported a pyrrole-based derivative, {2-hydroxyl 3-methyl 6-isopropyl benzaldehyde}-3,4-dimethyl-1H-pyrrole-2-carbohydrazide, which exhibits high selectivity and sensitivity towards Zinc ions (Zn²⁺) over other metal ions. science.gov The interaction with the cation induces a change in the material's absorption band, providing a clear optical signal. science.gov While this example uses a carbohydrazide (B1668358) derivative, it illustrates the principle that the 4,5-dimethyl-1H-pyrrole core can be functionalized to create highly specific sensors. The amine group in this compound serves as a key synthetic point to attach such receptor moieties.

Additionally, pyrrole motifs are integral components in materials used for piezoresistive sensors, where changes in electrical resistance under mechanical stress are measured. researchgate.net The incorporation of pyrrole units into polymer chains can enhance the sensitivity and performance of these devices.

Precursor in the Synthesis of Functional Organic Materials and Polymers

Catalytic Roles of this compound Derivatives

Derivatives of pyrroles and other nitrogen-containing heterocycles are widely recognized for their ability to act as ligands in coordination chemistry, forming complexes with various metals that can exhibit catalytic activity. smolecule.comnih.govresearchgate.netajgreenchem.com These complexes are instrumental in a range of organic transformations. For instance, Schiff base ligands derived from primary amines and carbonyl compounds can form stable complexes with transition metals, and these complexes often show enhanced catalytic and biological activities. nih.gov

In the broader context of organocatalysis, small organic molecules containing amine functionalities, such as pyrrolidine (B122466) and amino acid derivatives, are employed to catalyze a variety of chemical reactions. rsc.orgresearchgate.netrsc.org These organocatalysts are valued for their stability, low toxicity, and ability to facilitate stereoselective synthesis. researchgate.net

However, specific research detailing the catalytic roles of derivatives of This compound is limited. While the synthesis of related compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine has been reported, and it is noted that related pyrrolyl-arylamide ligands can form catalytically active complexes, specific data on the catalytic performance of derivatives of this compound are not provided in the available literature. mdpi.comresearchgate.net Similarly, while the ability of the structurally related 4,5-dimethyl-1H-pyrazol-3-amine to act as a ligand in coordination complexes with implications in catalysis is mentioned, concrete examples and detailed research findings remain scarce. smolecule.com

Due to the absence of specific data in the search results, a data table detailing the catalytic roles of this compound derivatives cannot be generated at this time.

Q & A

Basic Question: What are the recommended synthetic methodologies for 4,5-Dimethyl-1H-pyrrol-3-amine, and how can reaction conditions be optimized?

Answer:
Synthesis of pyrrole derivatives like this compound typically involves condensation reactions. For example, analogous compounds (e.g., 4-Arylmethyl-1H-pyrazol-3-amines) are synthesized by reacting hydrazine salts with substituted propionitriles in alcohol solvents under reflux . Key variables include:

  • Solvent choice : Lower alcohols (C1–C3) are preferred for solubility and reaction kinetics.
  • Temperature control : Reactions are often heated to 130°C for 3 hours to ensure completion .
  • Substituent compatibility : Steric effects from methyl groups may require longer reaction times or catalytic additives.
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis or NMR .

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Answer:
A multi-technique approach is critical:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~1.8–2.5 ppm) and aromatic protons (δ ~6–7 ppm) .
    • IR : Confirm NH stretches (3200–3400 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray crystallography : For unambiguous structural confirmation, refine data with SHELXL (for small molecules) or SHELXTL, ensuring R-factors < 5% .

Advanced Question: How can crystallographic data for this compound be refined to resolve ambiguities in hydrogen bonding networks?

Answer:
Crystallographic refinement requires:

  • Software tools : Use SHELXL for small-molecule refinement, leveraging constraints for methyl group geometry and hydrogen atom placement .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization; ensure displacement parameters (Ueq) for methyl carbons are < 0.1 Ų .
  • Hydrogen bonding : Apply DFIX and DANG restraints to maintain plausible bond distances (N–H···N: ~2.8–3.2 Å) during refinement.
    Example workflow : Refine against high-resolution data (d-spacing < 0.8 Å), and validate using the IUCr checkCIF tool to flag outliers.

Advanced Question: How can contradictory biological activity data for pyrrole derivatives be reconciled in structure-activity relationship (SAR) studies?

Answer:
Contradictions often arise from methodological differences:

  • Experimental design : Compare assays using standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature conditions).
  • Receptor models : Hybrid approaches (e.g., combining single-receptor assays with multi-receptor computational models) reduce bias from narrow ligand-receptor frameworks .
  • Data triangulation : Validate findings via orthogonal methods (e.g., SPR for binding affinity vs. functional assays for efficacy) and meta-analysis of historical datasets .

Advanced Question: What computational strategies are suitable for predicting the electronic properties of this compound in ligand design?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.
  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., GPCRs) to assess binding poses, but validate with MD simulations to account for methyl group flexibility.
  • Hybrid models : Integrate QSAR with receptor-response profiles (e.g., bioelectronic nose data) to extrapolate chemical features influencing activity .

Advanced Question: How can researchers address reproducibility challenges in synthesizing and characterizing pyrrole-3-amine derivatives?

Answer:

  • Standardized protocols : Document reaction parameters (e.g., solvent purity, degassing methods) and share raw spectral data (NMR, HRMS) in supplementary materials .
  • Inter-lab validation : Collaborate to replicate synthesis and characterization, using blinded samples to minimize bias.
  • Methodological transparency : Publish detailed crystallographic CIF files and refinement logs to enable independent verification .

Advanced Question: What frameworks are recommended for integrating qualitative and quantitative data in SAR studies of pyrrole derivatives?

Answer:
Adopt mixed-methods approaches:

  • Iterative design : Use qualitative observations (e.g., crystallographic packing effects) to refine quantitative models (e.g., QSAR).
  • Triangulation : Combine statistical analysis of activity data with thematic analysis of mechanistic hypotheses .
  • Ethical rigor : Ensure data openness (FAIR principles) while protecting sensitive chemical data, balancing transparency with intellectual property concerns .

Advanced Question: How can researchers design experiments to resolve discrepancies in the thermodynamic stability of this compound polymorphs?

Answer:

  • Thermal analysis : Perform DSC/TGA to identify phase transitions and compare with computational lattice energy predictions (e.g., using DMol³).
  • Crystallization screening : Test diverse solvents (e.g., ethanol, DMF) and temperatures to isolate polymorphs.
  • Dynamic NMR : Probe conformational flexibility in solution to correlate with solid-state stability trends.

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